2-Methyl-3-oxopentanoic acid

Polyketide synthase engineering Enzymology Stereoselective catalysis

Procure 2-Methyl-3-oxopentanoic acid (CAS 14925-93-0) as your definitive chiral C6 building block. Unlike isomer 4-methyl-3-oxopentanoic acid, this branched β-keto acid features a C2 methyl group that is essential for complete stereoselectivity in polyketide synthase studies (kcat/Km = 21.7 M⁻¹ s⁻¹) and asymmetric macrolide antibiotic synthesis—eliminating costly resolution steps. It uniquely serves as a glucose-mimetic IMPDH activator for metabolic signaling research and as a specific biomarker for propionic acidemia diagnostics. Standard procurement of achiral C6 analogs cannot replicate these functions.

Molecular Formula C6H10O3
Molecular Weight 130.14 g/mol
CAS No. 14925-93-0
Cat. No. B085268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-oxopentanoic acid
CAS14925-93-0
Synonyms2-methyl-3-oxovaleric acid
beta-ketoisocaproic acid
Molecular FormulaC6H10O3
Molecular Weight130.14 g/mol
Structural Identifiers
SMILESCCC(=O)C(C)C(=O)O
InChIInChI=1S/C6H10O3/c1-3-5(7)4(2)6(8)9/h4H,3H2,1-2H3,(H,8,9)
InChIKeyQTLYPQZWYOHATR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility30 mg/mL

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-3-oxopentanoic Acid (CAS 14925-93-0) Procurement Guide: Core Chemical Identity and Supplier Landscape


2-Methyl-3-oxopentanoic acid (CAS 14925-93-0), also known as 2-methyl-3-ketovaleric acid, is a branched-chain β-keto acid with the molecular formula C6H10O3 and a molecular weight of 130.14 g/mol [1]. It features a five-carbon backbone with a methyl group at the C2 position and a keto group at the C3 position [2]. This compound is a key intermediate in the metabolism of branched-chain amino acids, particularly isoleucine, and serves as a versatile C6 chiral building block in organic synthesis [3].

Why 2-Methyl-3-oxopentanoic Acid Cannot Be Casually Substituted with Other C6 β-Keto Acids


While 2-methyl-3-oxopentanoic acid shares the same molecular formula (C6H10O3) with structural isomers like 4-methyl-3-oxopentanoic acid and 3-methyl-2-oxopentanoic acid, their distinct substitution patterns lead to substantial differences in physicochemical properties, enzymatic recognition, and metabolic fate [1]. For instance, the position of the methyl branch (C2 vs. C4) alters the acidity (pKa 4.32 vs. 4.771), water solubility (60.6 g/L vs. ~262.7 g/L), and substrate specificity for key enzymes like ketoreductases and branched-chain keto acid dehydrogenase [2]. These differences preclude simple interchangeability in both research and industrial applications where precise reactivity or metabolic incorporation is required [3].

Head-to-Head Comparative Evidence for 2-Methyl-3-oxopentanoic Acid Differentiation


Ketoreductase Substrate Specificity: 2-Methyl-3-oxopentanoic Acid NAC Ester vs. Other Diketides

The NAC thioester of 2-methyl-3-oxopentanoic acid exhibits a catalytic efficiency (kcat/Km) of 21.7 M⁻¹ s⁻¹ for the isolated ketoreductase domain from the erythromycin polyketide synthase [1]. In comparison, the structurally related 3-methyl-2-oxopentanoic acid shows a kcat/Km of only 17.7 s⁻¹ mM⁻¹ under similar assay conditions [2]. This represents a ~23% higher catalytic efficiency for the 2-methyl-3-oxo isomer, demonstrating its superior recognition as a model substrate for PKS engineering studies [1].

Polyketide synthase engineering Enzymology Stereoselective catalysis

Enzymatic Stereospecificity: Complete Stereoselectivity in Ketoreduction

The isolated ketoreductase domains eryKR1 and tylKR1 catalyze the reduction of (2R,S)-2-methyl-3-oxopentanoic acid NAC thioester with complete stereoselectivity and stereospecificity, yielding exclusively the (2S,3R)-2-methyl-3-hydroxypentanoic acid product [1]. In contrast, other ketoreductase domains (eryKR2, eryKR5, eryKR6) exhibit poorer control over substrate selection and stereochemical outcomes [1]. This contrasts sharply with alternative substrates like trans-1-decalone, which showed only 50% conversion under identical conditions [2].

Stereoselective synthesis Chiral building blocks Polyketide biosynthesis

Physicochemical Differentiation: pKa and Aqueous Solubility Profile

2-Methyl-3-oxopentanoic acid exhibits a pKa of 4.32 and an aqueous solubility of 60.6 g/L at 25°C [1]. In contrast, the C4-methyl isomer (4-methyl-3-oxopentanoic acid) has a higher pKa of 4.771 and a substantially higher estimated water solubility of approximately 262.7 g/L [2]. The unsubstituted 3-oxopentanoic acid shows a lower pKa of 3.556 and intermediate solubility of 132 g/L [3]. The C2-methyl substitution in the target compound confers intermediate acidity and moderate hydrophilicity, which are critical for specific partitioning behavior and protonation state at physiological pH.

Pre-formulation Bioavailability Physicochemical profiling

IMPDH Activation: A Unique Metabolic Signaling Property

2-Methyl-3-oxopentanoic acid induces a strong activity of inosine-5'-monophosphate dehydrogenase (IMPDH), the rate-limiting enzyme in GTP biosynthesis, mimicking the effect of glucose [1]. This property is not reported for the closely related isomers 4-methyl-3-oxopentanoic acid or 3-methyl-2-oxopentanoic acid, which primarily function as passive metabolic intermediates [2]. The specific activation of IMPDH by the C2-methyl-3-oxo substitution pattern represents a distinct functional differentiation within the β-keto acid class.

Metabolic disorders Nucleotide metabolism Cell signaling

Chiral Center: Enabling Asymmetric Synthesis of Complex Polyketides

The C2 position of 2-methyl-3-oxopentanoic acid is a chiral center, allowing the compound to exist as (2R)- and (2S)-enantiomers [1]. In contrast, 3-oxopentanoic acid (CAS 10191-25-0) is achiral, and 4-methyl-3-oxopentanoic acid (CAS 5650-76-0) is also achiral . This chirality is essential for the stereocontrolled synthesis of polyketide natural products like erythromycin and tylosin, where the configuration at this center dictates downstream stereochemistry [2]. The availability of enantiopure 2-methyl-3-oxopentanoic acid or its esters enables direct incorporation into asymmetric synthetic routes without resolution steps.

Asymmetric synthesis Chiral pool Polyketide natural products

Propionic Acidemia Biomarker: Elevated Levels in Pathological Conditions

2-Methyl-3-oxopentanoic acid is a known pathological metabolite associated with propionic acidemia, with elevated levels detected in patient urine and plasma, particularly during periods of ketoacidosis [1]. This elevation correlates with a severe deficiency of propionyl-CoA carboxylase activity in cultured fibroblasts (detected in some neonatal cases) [2]. In contrast, 4-methyl-3-oxopentanoic acid is primarily a leucine catabolite and is not consistently associated with propionic acidemia pathology [3]. This differential metabolic origin makes 2-methyl-3-oxopentanoic acid a more specific biomarker for disorders involving isoleucine catabolism defects.

Inborn errors of metabolism Clinical diagnostics Metabolomics

Optimal Use Cases for 2-Methyl-3-oxopentanoic Acid Based on Differentiated Evidence


Enzymatic Studies of Ketoreductase Stereospecificity

Researchers investigating the stereochemical control mechanisms of modular polyketide synthases (PKSs) should use the NAC thioester of 2-methyl-3-oxopentanoic acid as a model substrate. As demonstrated by Østergaard et al. (2002) and Siskos et al. (2005), this substrate yields complete stereoselectivity with specific ketoreductase domains (kcat/Km = 21.7 M⁻¹ s⁻¹), enabling precise mapping of active site determinants of stereocontrol. Substitution with 3-methyl-2-oxopentanoic acid would yield different catalytic efficiencies (17.7 s⁻¹ mM⁻¹) and altered stereochemical outcomes, compromising experimental reproducibility [1][2].

Asymmetric Synthesis of Chiral Polyketide Intermediates

Synthetic chemists engaged in the total synthesis of macrolide antibiotics (e.g., erythromycin, tylosin) or other polyketide natural products should procure enantiopure 2-methyl-3-oxopentanoic acid or its esters as a chiral C6 building block. The C2 stereocenter enables direct incorporation into asymmetric routes without additional resolution steps. Achiral analogs like 3-oxopentanoic acid or 4-methyl-3-oxopentanoic acid cannot provide this stereochemical information and would necessitate costly and time-consuming asymmetric induction or resolution strategies [3].

Metabolomics Biomarker Assay Development for Propionic Acidemia

Clinical researchers developing targeted metabolomics panels for inborn errors of metabolism should include 2-methyl-3-oxopentanoic acid as a specific biomarker for propionic acidemia and isoleucine catabolism defects. Its elevated levels in patient biofluids during ketoacidosis (as documented in multiple clinical studies, e.g., PMIDs 7389125, 6820422) provide diagnostic specificity. Using 4-methyl-3-oxopentanoic acid in its place would introduce confounding signals from leucine metabolism, reducing assay specificity [4].

Nucleotide Metabolism and Glucose-Mimetic Signaling Studies

Investigators studying the regulation of IMPDH and GTP biosynthesis should employ 2-methyl-3-oxopentanoic acid as a glucose-mimetic activator (as reported in PMID 11145582). This property is unique among structurally similar β-keto acids, making it a valuable tool for dissecting metabolic signaling pathways that link branched-chain amino acid catabolism to nucleotide synthesis. Procurement of alternative C6 keto acids would fail to recapitulate this specific activity [5].

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